2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: is a complex organic compound that features a unique structure combining an indole moiety with a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The indole ring is often synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The indole derivative is then coupled with the thiazole ring through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide to amine.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It could be a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Lacks the 2-methoxyethyl group.
2-(1-(2-hydroxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group.
2-(1-(2-ethoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide: Contains an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the 2-methoxyethyl group in 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide may confer unique properties such as increased solubility or enhanced biological activity compared to its analogs. This structural modification can significantly impact the compound’s pharmacokinetics and pharmacodynamics, making it a distinct and valuable molecule for further research and development.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-24-8-7-22-14-5-3-2-4-12(14)10-15(22)17-20-13(11-26-17)16(23)21-18-19-6-9-25-18/h2-6,9-11H,7-8H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYSIPPAPDMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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